molecular formula C21H15FO B6355974 (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one CAS No. 1706522-39-5

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B6355974
CAS No.: 1706522-39-5
M. Wt: 302.3 g/mol
InChI Key: MVBAHDQYTIDIBE-NTCAYCPXSA-N
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Description

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • (2E)-1-(2-Chlorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
  • (2E)-1-(2-Bromophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
  • (2E)-1-(2-Methylphenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Comparison:

  • Uniqueness: The presence of the fluorine atom in (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one distinguishes it from its analogs with different halogen or alkyl substituents. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity.
  • Reactivity: Fluorinated compounds often exhibit unique reactivity patterns compared to their chlorinated or brominated counterparts.
  • Biological Activity: The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties.

Properties

IUPAC Name

(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBAHDQYTIDIBE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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